REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[NH2:4][C:5]1[N:10]=[C:9](F)[CH:8]=[C:7]([O:12][C:13]([F:16])([F:15])[F:14])[N:6]=1>CO>[NH2:4][C:5]1[N:10]=[C:9]([O:2][CH3:1])[CH:8]=[C:7]([O:12][C:13]([F:16])([F:15])[F:14])[N:6]=1 |f:0.1|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)F)OC(F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at from -5° to 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated down under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred with water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
evaporating down under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)OC)OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |